molecular formula C10H8F2O3 B1391903 Ethyl 2,6-difluorobenzoylformate CAS No. 1049030-30-9

Ethyl 2,6-difluorobenzoylformate

Cat. No. B1391903
M. Wt: 214.16 g/mol
InChI Key: RDOGFTKBJKBTOX-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluorobenzoylformate is a chemical compound with the molecular formula C10H8F2O3 . It has a molecular weight of 214.17 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-difluorobenzoylformate consists of 10 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Ethyl 2,6-difluorobenzoylformate is a white to yellow solid . It has a molecular weight of 214.17 . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Synthesis of Heterocyclic Compounds Ethyl 2,6-difluorobenzoylformate serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been used as a versatile intermediate for creating a range of trifluoromethyl heterocycles such as oxazoles, thiazoles, and imidazoles. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Preparation of Fluorinated Compounds Ethyl 2,6-difluorobenzoylformate is a key intermediate in preparing compounds with fluorine atoms. For example, 3,5-Difluorophenylacetic acid was synthesized from 3,5-difluoro-bromobenzene, involving a step where ethyl 3,5-difluorobenzoylformate is produced and then further processed (Lin Yuan-bin, 2007).

Phosphine-Catalyzed Annulation In the realm of catalysis, ethyl 2-methyl-2,3-butadienoate, a compound structurally related to Ethyl 2,6-difluorobenzoylformate, has been employed in phosphine-catalyzed [4 + 2] annulation processes. This method synthesizes highly functionalized tetrahydropyridines, showcasing the versatility of these compounds in constructing complex molecular architectures (Zhu et al., 2003).

Ethylene Polymerization Catalysts Ethyl 2,6-difluorobenzoylformate-related ligands have been used to synthesize highly active and thermally stable iron procatalysts for ethylene polymerization. These catalysts have demonstrated exceptional performance at elevated temperatures, highlighting their potential in industrial polymer production (Yu et al., 2011).

Future Directions

As Ethyl 2,6-difluorobenzoylformate is used for research purposes, its future directions are likely to be determined by the needs and findings of ongoing research .

properties

IUPAC Name

ethyl 2-(2,6-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOGFTKBJKBTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284674
Record name Ethyl 2,6-difluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-difluorobenzoylformate

CAS RN

1049030-30-9
Record name Ethyl 2,6-difluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049030-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-difluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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